molecular formula C18H14N2O3 B5747742 N-[3-(benzoylamino)phenyl]-2-furamide

N-[3-(benzoylamino)phenyl]-2-furamide

Cat. No.: B5747742
M. Wt: 306.3 g/mol
InChI Key: RTXREVNFKIEUGS-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)phenyl]-2-furamide is a synthetic organic compound featuring a furan ring linked via a carboxamide group to a phenyl ring substituted with a benzoylamino moiety at the 3-position. Its molecular formula is C₂₀H₁₅N₂O₃, with a molecular weight of 331.35 g/mol.

Properties

IUPAC Name

N-(3-benzamidophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)20-18(22)16-10-5-11-23-16/h1-12H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXREVNFKIEUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications between N-[3-(benzoylamino)phenyl]-2-furamide and related compounds:

Compound Name Structural Features Biological Activity/Properties Key References
This compound Benzoylamino group at phenyl 3-position Potential anti-hyperlipidemic activity
N-[3-(aminomethyl)phenyl]-2-furamide Aminomethyl group at phenyl 3-position Moderate enzyme inhibition; antimicrobial
N-{3-[acetyl(methyl)amino]phenyl}-2-furamide Acetylated methylamino group at phenyl 3-position Enhanced solubility; receptor interaction
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide Imidazopyridine and iodine substituents High binding affinity; anticancer potential
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide Phenoxyacetyl and dimethyl groups Antimicrobial; unique electronic properties

Key Comparative Insights

Substituent Effects on Bioactivity
  • This is supported by studies on N-(benzoylphenyl)-2-furamides, which showed dose-dependent reductions in serum cholesterol and triglycerides in rodent models .
  • Aminomethyl vs. Acetyl(methyl)amino Groups: The aminomethyl group in confers basicity, favoring interactions with acidic biological targets.
  • Heterocyclic Modifications : The imidazopyridine and iodine substituents in introduce π-π stacking capabilities and halogen bonding, respectively, which are critical for anticancer activity.
Pharmacokinetic and Physicochemical Properties
  • Solubility: The acetyl(methyl)amino derivative exhibits superior aqueous solubility compared to the benzoylamino analog due to its polar substituents.
  • Metabolic Stability: The benzoylamino group’s aromaticity may slow oxidative metabolism, extending half-life compared to aliphatic substituents (e.g., aminomethyl in ).

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